molecular formula C14H10N4 B2783362 3-(2-Methylbenzimidazol-1-yl)pyridine-2-carbonitrile CAS No. 1514851-87-6

3-(2-Methylbenzimidazol-1-yl)pyridine-2-carbonitrile

Cat. No. B2783362
CAS RN: 1514851-87-6
M. Wt: 234.262
InChI Key: WXGJCNVYIWXTPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-Methylbenzimidazol-1-yl)pyridine-2-carbonitrile often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with carbondisulphide in alkaline alcoholic solution, reaction with aromatic aldehydes, aliphatic aldehydes, or reaction with cyanogen bromide in acetonitrile solution .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole moiety, which is a five-membered heterocyclic ring system that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

properties

IUPAC Name

3-(2-methylbenzimidazol-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-10-17-11-5-2-3-6-13(11)18(10)14-7-4-8-16-12(14)9-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGJCNVYIWXTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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